Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate

Description

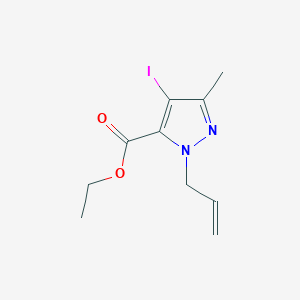

Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate (CAS 1373247-59-6) is a pyrazole derivative with the molecular formula C₁₀H₁₃IN₂O₂ and a molecular weight of 320.13 g/mol . Its structure features an allyl group at position 1, an iodine atom at position 4, a methyl group at position 3, and an ethyl carboxylate at position 3.

Properties

Molecular Formula |

C10H13IN2O2 |

|---|---|

Molecular Weight |

320.13 g/mol |

IUPAC Name |

ethyl 4-iodo-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |

InChI |

InChI=1S/C10H13IN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |

InChI Key |

LOSGBJDGNKKJDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NN1CC=C)C)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

Introduction of the Iodine Atom: The iodine atom can be introduced via iodination reactions using reagents such as iodine and ammonium hydroxide.

Allylation and Esterification: The allyl group and ethyl ester can be introduced through allylation and esterification reactions, respectively, using appropriate alkylating agents and esterification reagents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the iodine atom or the ester group, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.

Major Products:

Oxidation: Products may include epoxides or alcohols.

Reduction: Products may include deiodinated compounds or alcohols.

Substitution: Products may include substituted pyrazoles with various functional groups.

Scientific Research Applications

Biological Applications

Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate has shown promise in various biological studies:

1. Anticancer Activity:

Research indicates that compounds within the pyrazole family possess significant anticancer properties. This compound's structural attributes may enhance its efficacy against certain cancer cell lines. Preliminary studies suggest that it could inhibit cell proliferation and induce apoptosis in tumor cells, making it a candidate for further investigation as an anticancer agent .

2. Enzyme Inhibition:

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer and other diseases. Such enzyme inhibition could disrupt critical processes in disease progression, providing a therapeutic avenue for treatment .

3. Interaction Studies:

Understanding how this compound interacts with biological targets is essential for assessing its therapeutic potential. Interaction studies may include binding affinity assays with receptors or enzymes relevant to disease mechanisms .

Case Studies

Several studies have documented the potential applications of this compound:

Case Study 1: Anticancer Screening

A study conducted by Aziz-ur-Rehman et al. evaluated various pyrazole derivatives for anticancer activity using MTT assays. The results indicated that certain derivatives exhibited low IC50 values, suggesting strong anticancer potential compared to standard treatments like doxorubicin .

Case Study 2: Enzyme Interaction Analysis

Research on enzyme inhibition demonstrated that pyrazole derivatives could effectively target enzymes involved in cancer metabolism, highlighting the importance of structural modifications in enhancing inhibitory activity .

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Key analogs include:

Table 1: Structural Comparison of Selected Pyrazole Carboxylates

Key Observations :

- Iodo-substituted compounds are often more reactive in cross-coupling reactions .

- Substituent Position : Moving the carboxylate from position 5 (target compound) to 3 (chloro analog) affects hydrogen-bonding patterns and crystal packing .

- Functional Groups: Amino and thioether groups (e.g., CAS 151290-84-5) introduce hydrogen-bonding donors/acceptors, influencing pharmacological activity .

Crystallography:

- X-ray diffraction studies (e.g., ) reveal that substituents like methoxybenzyl or p-tolyl groups influence molecular conformation and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- Tools like SHELX and Mercury CSD are critical for analyzing crystal structures and intermolecular interactions, aiding in the design of stable formulations .

Biological Activity

Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structure that includes an allyl group and an iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial applications.

- Molecular Formula : C10H13IN2O2

- Molecular Weight : 320.13 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have investigated the anticancer potential of pyrazole derivatives, including this compound. The compound's structure suggests it may act as a WEE1 kinase inhibitor, which plays a crucial role in cell cycle regulation. WEE1 is known to phosphorylate cyclin-dependent kinases (CDKs), thereby preventing cell cycle progression at the G2-M checkpoint. Inhibition of WEE1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, making it a promising target for cancer therapy .

Antimicrobial Activity

Halogenated compounds have been widely studied for their antimicrobial properties. The presence of iodine in this compound could enhance its activity against various pathogens. Research indicates that halogen atoms can significantly influence the biological activity of antimicrobial agents by altering their interaction with microbial membranes and enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparison with similar compounds reveals how variations in substitution patterns affect biological properties:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 3-Iodo-1H-Pyrazole-4-Carboxylate | C6H7IN2O2 | Iodine at a different position | Moderate anticancer activity |

| Ethyl 1-Methylpyrazole | C6H8N2O2 | Lacks halogen substitution | Low activity |

| Ethyl 4-Iodo-Pyrazole | C6H7IN2O2 | Similar halogenated structure | Antimicrobial properties |

Case Studies

In a recent case study, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects at micromolar concentrations, particularly against breast and lung cancer cell lines. Further investigations revealed that the mechanism of action involved induction of apoptosis and cell cycle arrest at the G2 phase .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation and functionalization. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with hydrazine derivatives (e.g., allyl hydrazine) to form the pyrazole core. Adjusting substituents (e.g., methyl at position 3) requires alkylation or acylation steps.

- Iodination : Electrophilic iodination at position 4 can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF under controlled temperatures (0–25°C) .

- Esterification : The carboxylate group at position 5 is introduced via esterification with ethanol under acid catalysis.

- Key Validation : Intermediate purity is confirmed via TLC and GC-MS, with final product characterization using NMR and HRMS .

Q. How is spectroscopic characterization (NMR, IR) applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- The allyl group (position 1) shows characteristic splitting patterns: protons on the CH₂ group appear as a doublet of doublets (~δ 5.2–5.8 ppm), while the terminal CH₂ resonates as a multiplet (~δ 4.8–5.0 ppm).

- The iodo substituent (position 4) deshields adjacent carbons, causing a distinct downfield shift (~δ 90–100 ppm in ¹³C NMR).

- Methyl groups (position 3) appear as singlets (~δ 2.3–2.5 ppm in ¹H NMR; ~δ 15–20 ppm in ¹³C NMR) .

- IR Spectroscopy :

- The ester carbonyl (C=O) exhibits a strong absorption band at ~1700–1750 cm⁻¹.

- Allyl C-H stretching vibrations appear at ~3080–3100 cm⁻¹ .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl/heteroaryl substituents at position 4 instead of iodine?

- Methodological Answer :

- Precursor Preparation : Replace iodine with a boronic ester via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ in THF at 80°C .

- Coupling Conditions : Use Pd(PPh₃)₄ (2–5 mol%) with K₃PO₄ (2 equiv) in degassed DMF/H₂O (3:1) at 90°C for 12–24 hours.

- Challenges : Competing protodeboronation or homocoupling may occur; adding catalytic CuI (0.1 equiv) suppresses side reactions.

- Validation : Monitor reaction progress via LC-MS. Purify via silica gel chromatography (hexane/EtOAc) and confirm regioselectivity via NOESY NMR .

Q. What strategies resolve contradictions between X-ray crystallographic data and NMR-derived structural models?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL for high-resolution data (R₁ < 0.05). Check for disorder in the allyl/iodo groups; apply restraints to thermal parameters (ADPs) .

- NMR vs. X-ray Discrepancies :

- If NMR suggests rotational isomerism (e.g., allyl group), but X-ray shows a single conformation, perform variable-temperature NMR to detect dynamic processes.

- For conflicting hydrogen-bonding patterns, compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data .

- Case Study : In 5-methyl-1-phenylpyrazole derivatives, X-ray revealed planar carboxylate groups, while NMR suggested slight torsional flexibility. DFT calculations reconciled this by showing low-energy rotational barriers (~5 kcal/mol) .

Q. How can computational methods predict the reactivity of the iodo substituent in further functionalization?

- Methodological Answer :

- DFT Calculations :

- Calculate Fukui indices (Gaussian 09, B3LYP/6-311++G**) to identify nucleophilic/electrophilic sites. The iodine atom typically shows high electrophilicity (f⁺ > 0.1), favoring SNAr reactions.

- Simulate transition states for oxidative addition in cross-coupling reactions (e.g., with Pd(0)) to assess activation energies .

- MD Simulations :

- Use Amber or GROMACS to model solvation effects in iodination reactions. Polar solvents (e.g., DMF) stabilize iodonium intermediates, enhancing reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.